1,6-Anhydro-alpha-d-glucopyranose
Overview
Description
Scientific Research Applications
1,6-Anhydro-alpha-d-glucopyranose has numerous scientific research applications:
Biology: It is used in studies related to carbohydrate metabolism and enzymatic reactions involving sugars.
Medicine: Research explores its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is utilized in the production of bioethanol and as a chemical tracer for biomass burning in atmospheric chemistry studies
Preparation Methods
1,6-Anhydro-alpha-d-glucopyranose is primarily synthesized through the pyrolysis of cellulose. This process involves heating cellulose in the absence of oxygen, leading to the breakdown of the polymer and the formation of levoglucosan . The reaction conditions typically include temperatures ranging from 250°C to 400°C under a nitrogen atmosphere . Industrial production methods focus on optimizing the yield and purity of levoglucosan through controlled pyrolysis and subsequent purification steps .
Chemical Reactions Analysis
1,6-Anhydro-alpha-d-glucopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form levoglucosenone, a valuable intermediate for synthesizing other chemicals.
Reduction: Reduction reactions can convert it into different sugar alcohols.
Substitution: It reacts with thiols in the presence of catalysts like zinc iodide or trimethylsilyl triflate to form thioglycosides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include levoglucosenone, 5-hydroxymethylfurfural, and various sugar alcohols .
Mechanism of Action
The mechanism of action of 1,6-Anhydro-alpha-d-glucopyranose involves its conversion into various products through chemical reactions. During pyrolysis, it undergoes polymerization into polysaccharides, which further decompose into lower-molecular-weight products and eventually carbonized products . This stepwise transformation is crucial for understanding its behavior and applications in different fields.
Comparison with Similar Compounds
1,6-Anhydro-alpha-d-glucopyranose is unique compared to other similar compounds due to its formation through cellulose pyrolysis and its potential as a chemical platform. Similar compounds include:
Anhydro-d-mannosan: Another anhydrous sugar formed during pyrolysis.
1,6-Anhydro-beta-d-glucopyranose: The beta isomer of levoglucosan.
1,6-Anhydro-beta-d-glucose: Another isomer with similar properties.
These compounds share similar structures but differ in their formation processes and specific applications.
Properties
IUPAC Name |
(1R,2S,3S,4R,5S)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNIBLMWSKIRAT-DVKNGEFBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O1)O2)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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